molecular formula C7H10O3 B13339963 3-Oxo-3-(oxolan-3-yl)propanal

3-Oxo-3-(oxolan-3-yl)propanal

Cat. No.: B13339963
M. Wt: 142.15 g/mol
InChI Key: JUHAVEUQCLYTQT-UHFFFAOYSA-N
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Description

This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(oxolan-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aldehydes and other derivatives.

Scientific Research Applications

3-Oxo-3-(oxolan-3-yl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-Oxo-3-(oxolan-3-yl)propanal exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in enzyme inhibition and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxo-3-(oxolan-3-yl)propanal: Similar in structure but with a methyl group at the 2-position.

    3-Oxo-3-(oxolan-2-yl)propanal: Similar but with the oxolan ring attached at the 2-position.

Uniqueness

3-Oxo-3-(oxolan-3-yl)propanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-oxo-3-(oxolan-3-yl)propanal

InChI

InChI=1S/C7H10O3/c8-3-1-7(9)6-2-4-10-5-6/h3,6H,1-2,4-5H2

InChI Key

JUHAVEUQCLYTQT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)CC=O

Origin of Product

United States

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